
1,4,5,8-Tetraamino-2,7-bis(3-butoxyphenoxy)anthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Reagents: Ammonia or primary amines
Conditions: High temperature and pressure, often in the presence of a catalyst
Attachment of Butoxyphenoxy Groups
Reagents: 3-Butoxyphenol and a suitable leaving group (e.g., halides)
Conditions: Nucleophilic substitution reaction, typically under basic conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,8-Tetraamino-2,7-bis(3-butoxyphenoxy)anthracene-9,10-dione typically involves multi-step organic reactions
-
Preparation of Anthracene-9,10-dione Core
Starting Material: Anthracene
Reagents: Oxidizing agents such as potassium dichromate or chromium trioxide
Conditions: Reflux in an acidic medium
Análisis De Reacciones Químicas
Types of Reactions
1,4,5,8-Tetraamino-2,7-bis(3-butoxyphenoxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using strong oxidizing agents.
Reduction: The anthracene core can be reduced to form dihydroanthracene derivatives.
Substitution: The butoxyphenoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, nitric acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halides, sulfonates, under basic or acidic conditions
Major Products
Oxidation Products: Nitro derivatives of the original compound
Reduction Products: Dihydro derivatives
Substitution Products: Various substituted anthracene derivatives depending on the reagents used
Aplicaciones Científicas De Investigación
1,4,5,8-Tetraamino-2,7-bis(3-butoxyphenoxy)anthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1,4,5,8-Tetraamino-2,7-bis(3-butoxyphenoxy)anthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The amino groups can form hydrogen bonds and electrostatic interactions with biological molecules, while the anthracene core can intercalate into DNA, affecting its function and stability. The butoxyphenoxy groups enhance the compound’s solubility and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
- 1,4,5,8-Tetraamino-2,7-bis(4-methylphenoxy)anthracene-9,10-dione
- 1,4,5,8-Tetraamino-2,7-bis(phenoxy)anthracene-9,10-dione
Uniqueness
1,4,5,8-Tetraamino-2,7-bis(3-butoxyphenoxy)anthracene-9,10-dione is unique due to the presence of butoxyphenoxy groups, which impart distinct solubility and reactivity characteristics compared to its analogs. This makes it particularly useful in applications requiring specific solubility profiles and reactivity patterns.
Propiedades
Número CAS |
88600-88-8 |
|---|---|
Fórmula molecular |
C34H36N4O6 |
Peso molecular |
596.7 g/mol |
Nombre IUPAC |
1,4,5,8-tetraamino-2,7-bis(3-butoxyphenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C34H36N4O6/c1-3-5-13-41-19-9-7-11-21(15-19)43-25-17-23(35)27-29(31(25)37)34(40)30-28(33(27)39)24(36)18-26(32(30)38)44-22-12-8-10-20(16-22)42-14-6-4-2/h7-12,15-18H,3-6,13-14,35-38H2,1-2H3 |
Clave InChI |
LHZXNUNBGIDWGG-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=CC(=CC=C1)OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C(=C(C=C4N)OC5=CC=CC(=C5)OCCCC)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




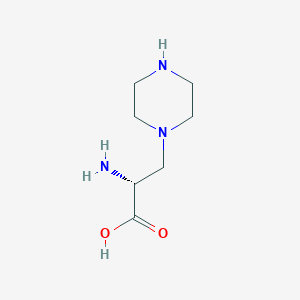
![[1,4'-Bipiperidine]-1'-aceticacid,potassiumsalt(1:1)](/img/structure/B13141654.png)
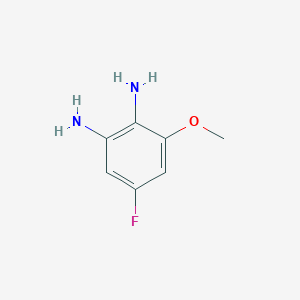
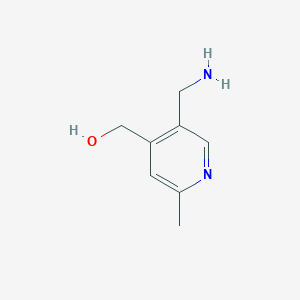
![4-(5-bromothiophen-2-yl)-2,5-bis(2-hexyldecyl)-1-thiophen-2-ylpyrrolo[3,4-c]pyrrole-3,6-dione](/img/structure/B13141671.png)
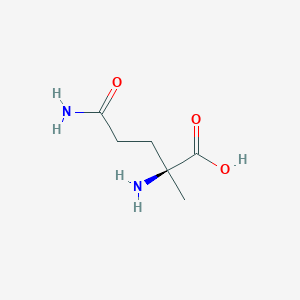
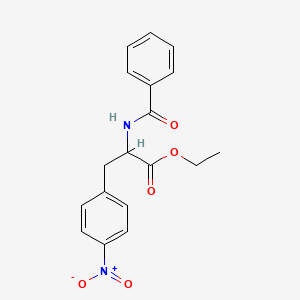


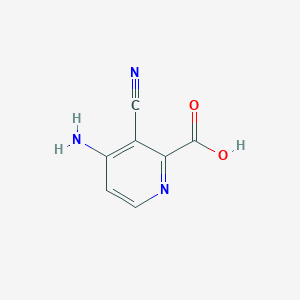
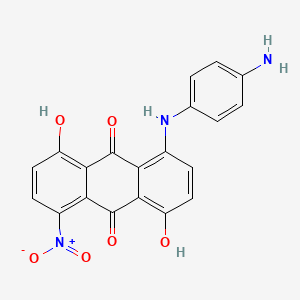
![[4-(3-Chloro-4-hydroxyphenyl)phenyl]-(4-fluoro-3-hydroxyphenyl)methanone](/img/structure/B13141720.png)
